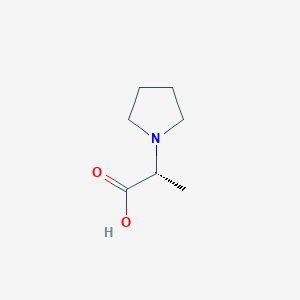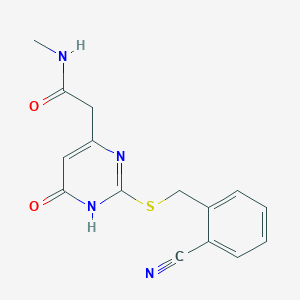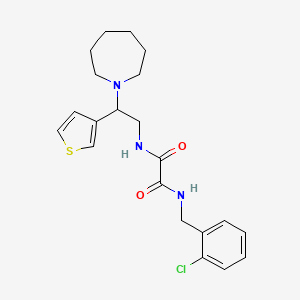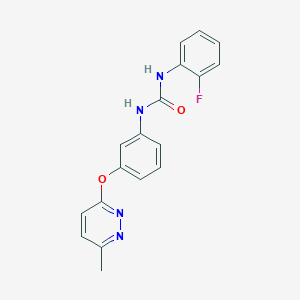
(R)-2-(1-Pyrrolidinyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(1-Pyrrolidinyl)propionic Acid”, commonly known as ®-PPA, is a chiral amino acid that belongs to the class of α-amino acids. It has a molecular formula of C7H13NO2 .
Synthesis Analysis
The synthesis of Pyrrolidinyl PNA, a class of conformationally constrained PNA that shows exceptional DNA hybridization properties, involves the use of ®-2-(1-Pyrrolidinyl)propionic Acid . The synthesis details of acpcPNA, as well as its monomers, are reported in the literature .Molecular Structure Analysis
The molecular weight of ®-2-(1-Pyrrolidinyl)propionic Acid is 143.18 g/mol . The molecular formula is C7H13NO2 .Physical And Chemical Properties Analysis
®-2-(1-Pyrrolidinyl)propionic Acid has a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Microbial Metabolites and Health
Propionic acid, a short-chain fatty acid (SCFA) closely related to (R)-2-(1-Pyrrolidinyl)propionic acid, is recognized for its roles in human health and disease. Fröhlich et al. (2015) critically revisited four microbial metabolites, including propionic acid, highlighting their dual roles as both physiological substances and agents involved in pathologies such as cancer and mental retardation. The review emphasized the inflammatory potential of propionic acid, balancing its benefits and risks in prebiotic and probiotic therapeutics (Fröhlich, Mayerhofer, & Holzer, 2015).
Nutritional and Metabolic Insights
Hosseini et al. (2011) focused on propionate, discussing its significant impact on lipid metabolism, cholesterol levels, and carcinogenesis beyond the gut. This review offered insights into how dietary interventions could modulate microbial propionate production, potentially harnessing these effects for health benefits (Hosseini, Grootaert, Verstraete, & van de Wiele, 2011).
Pharmaceutical and Chemical Applications
Tang et al. (2022) explored the role of propionic acid in bacterial virulence through propionylation of lysine, a posttranslational modification affecting pathogenic intestinal bacteria. This research opens up new avenues for preventing and treating intestinal infections by understanding the interplay between dietary components and microbial metabolism (Tang, Zhan, Zhang, & Huang, 2022).
Li Petri et al. (2021) discussed the application of the pyrrolidine scaffold, a key feature of this compound, in drug discovery. This review highlighted the versatility and potential of pyrrolidine derivatives in developing new medications, emphasizing the importance of stereochemistry and three-dimensional structure in drug design (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Environmental and Industrial Applications
Bajaj and Singhal (2011) reviewed the biotechnological production of poly (γ-glutamic acid) (PGA) from Bacillus subtilis, which shares metabolic pathways with propionic acid production. This biopolymer has applications in food, pharmaceuticals, and environmental fields, showcasing the industrial potential of microbial fermentation processes (Bajaj & Singhal, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline](/img/structure/B2566200.png)



![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2566206.png)

![4-butyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2566211.png)
![4-[(6-bromo-4-oxo-2-phenacylsulfanylquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2566212.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2566213.png)